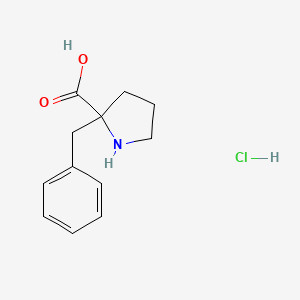
tert-Butyl 4-iodopicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-iodopicolinate: is an organic compound with the molecular formula C10H12INO2 It is a derivative of picolinic acid, where the carboxyl group is esterified with a tert-butyl group and the pyridine ring is substituted with an iodine atom at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl 4-iodopicolinate can be synthesized through a multi-step process starting from picolinic acid. The general synthetic route involves the following steps:
Esterification: Picolinic acid is reacted with tert-butyl alcohol in the presence of an acid catalyst to form tert-butyl picolinate.
Iodination: The tert-butyl picolinate is then subjected to iodination using iodine and a suitable oxidizing agent, such as iodic acid or hydrogen peroxide, to introduce the iodine atom at the 4-position of the pyridine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for high yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 4-iodopicolinate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon and hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.
Reduction: Palladium on carbon and hydrogen gas under mild pressure.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted pyridines.
Coupling Products: Biaryl or alkyl-aryl compounds.
Reduction Products: tert-Butyl picolinate.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-iodopicolinate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the construction of heterocyclic compounds.
Medicinal Chemistry: Its derivatives are explored for potential pharmacological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of tert-butyl 4-iodopicolinate depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the iodine atom, which can be easily replaced by other groups, and the ester functionality, which can undergo hydrolysis or transesterification. In medicinal chemistry, its biological activity would be determined by the nature of the derivatives formed and their interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-iodopicolinate can be compared with other iodinated picolinates and tert-butyl esters:
tert-Butyl 4-bromopicolinate: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
tert-Butyl 4-chloropicolinate: Contains a chlorine atom, which is less reactive than iodine but still useful in substitution reactions.
tert-Butyl 4-fluoropicolinate: Fluorine substitution provides unique properties such as increased stability and different electronic effects.
The uniqueness of this compound lies in the high reactivity of the iodine atom, making it a valuable intermediate for further functionalization in synthetic chemistry.
Eigenschaften
IUPAC Name |
tert-butyl 4-iodopyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-10(2,3)14-9(13)8-6-7(11)4-5-12-8/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICKDHDWLWNCDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(Acetyloxy)methyl]benzoic acid](/img/structure/B8097672.png)








![Methyl 6-chlorospiro[3.3]heptane-2-carboxylate](/img/structure/B8097746.png)
